molecular formula C4H8O5Z B1596191 Zirconium di(acetate) oxide CAS No. 5153-24-2

Zirconium di(acetate) oxide

Cat. No.: B1596191
CAS No.: 5153-24-2
M. Wt: 227.33 g/mol
InChI Key: ZMLDZZAIXBVKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconium di(acetate) oxide is a chemical compound that combines zirconium, a transition metal, with acetate and oxide groups. This compound is known for its unique properties, including high thermal stability and catalytic activity. It is used in various industrial and scientific applications due to its ability to facilitate chemical reactions and its structural stability.

Mechanism of Action

Target of Action

Zirconium di(acetate) oxide, also known as Zirconium, bis(acetato-kappaO)oxo-, is a versatile compound with a wide range of targets. It has been found to have numerous applications as nanocatalysts, nanosensors, and adsorbents . In the biomedical field, it has shown exceptional applications in dentistry and drug delivery .

Mode of Action

The interaction of this compound with its targets is complex and depends on the specific application. For instance, as a catalyst in organic synthesis, zirconium compounds show high catalytic performance . In the biomedical field, zirconium-based metal–organic frameworks (Zr-MOFs) have been found to be stable with low cytotoxicity and high drug-loading capacity .

Biochemical Pathways

This compound affects various biochemical pathways depending on its application. For instance, in the human immune system, cells respond to the presence of zirconium (IV) oxide nanoparticles (ZrO2-NPs) in a specific way . The exact biochemical pathways affected by ZrO2-NPs are still under investigation.

Pharmacokinetics

Zirconia-based nanomaterials are known for their exceptional biomedical applications, suggesting that they have favorable adme properties for certain applications .

Result of Action

The results of this compound’s action are diverse and depend on its application. For instance, in the biomedical field, zirconia nanoparticles have shown antimicrobial, antioxidant, and anti-cancer activity . They can also exhibit cytotoxic effects on human cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of zirconia nanoparticles can be affected by the ratio of zirconium nitrate and KOH . Moreover, zirconium compounds are known to be moisture sensitive , which can affect their utility in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium di(acetate) oxide can be synthesized through several methods. One common approach involves the reaction of zirconium salts, such as zirconium chloride, with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of acetic acid. The resulting gel is then dried and calcined to obtain the final product. This process allows for the production of high-purity this compound with controlled particle size and morphology .

Chemical Reactions Analysis

Types of Reactions: Zirconium di(acetate) oxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.

    Reduction: It can also participate in reduction reactions, such as the reduction of nitro compounds to amines.

    Substitution: The compound can undergo substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen, with reactions typically conducted at elevated temperatures.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas are used under controlled conditions.

    Substitution: Ligands such as phosphines or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

Scientific Research Applications

Zirconium di(acetate) oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as esterification, polymerization, and cross-coupling.

    Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing into its use in medical implants and prosthetics, leveraging its high strength and corrosion resistance.

    Industry: It is employed in the production of advanced ceramics, coatings, and as a catalyst in petrochemical processes .

Comparison with Similar Compounds

    Zirconium oxide (ZrO₂): Known for its high thermal stability and use in ceramics.

    Zirconium chloride (ZrCl₄): Used as a catalyst and in the synthesis of other zirconium compounds.

    Zirconium nitrate (Zr(NO₃)₄): Employed in various chemical syntheses and as a precursor for other zirconium compounds.

Uniqueness: Zirconium di(acetate) oxide is unique due to its combination of acetate and oxide groups, which confer distinct catalytic properties and solubility characteristics. This makes it particularly useful in applications requiring both stability and reactivity .

Properties

IUPAC Name

acetic acid;oxozirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDZZAIXBVKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O=[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894023
Record name Bis(acetato)oxozirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Zirconium, bis(acetato-.kappa.O)oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5153-24-2
Record name Zirconyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium, bis(acetato-.kappa.O)oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(acetato)oxozirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zirconium di(acetate) oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium di(acetate) oxide
Reactant of Route 2
Zirconium di(acetate) oxide
Reactant of Route 3
Zirconium di(acetate) oxide
Reactant of Route 4
Zirconium di(acetate) oxide
Reactant of Route 5
Zirconium di(acetate) oxide
Reactant of Route 6
Zirconium di(acetate) oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.